2-(Thietan-3-ylamino)pent-4-en-1-ol
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Overview
Description
2-(Thietan-3-ylamino)pent-4-en-1-ol is an organic compound with the molecular formula C8H15NOS and a molecular weight of 173.28 g/mol . This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino group attached to a pentenol chain. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thietan-3-ylamino)pent-4-en-1-ol typically involves the reaction of thietane derivatives with appropriate amines and alcohols under controlled conditions. One common method includes the nucleophilic substitution of a thietane derivative with an amine, followed by the addition of a pentenol chain . The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Thietan-3-ylamino)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
2-(Thietan-3-ylamino)pent-4-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thietan-3-ylamino)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group allow it to form covalent bonds with target molecules, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Thietan-3-ylamino)butan-1-ol
- 2-(Thietan-3-ylamino)hexan-1-ol
- 2-(Thietan-3-ylamino)propane-1-ol
Uniqueness
2-(Thietan-3-ylamino)pent-4-en-1-ol is unique due to its specific combination of a thietane ring and a pentenol chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C8H15NOS |
---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
2-(thietan-3-ylamino)pent-4-en-1-ol |
InChI |
InChI=1S/C8H15NOS/c1-2-3-7(4-10)9-8-5-11-6-8/h2,7-10H,1,3-6H2 |
InChI Key |
ZHGCNBVHQBFYGS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CO)NC1CSC1 |
Origin of Product |
United States |
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